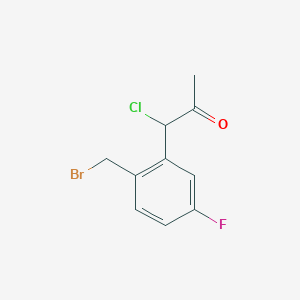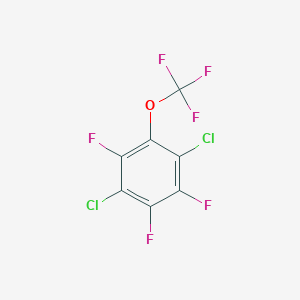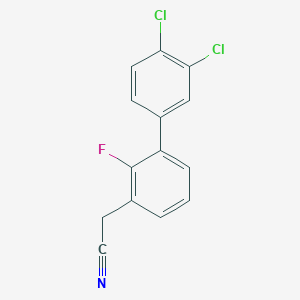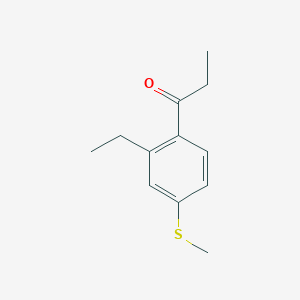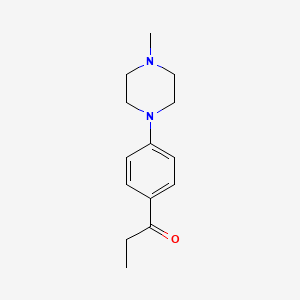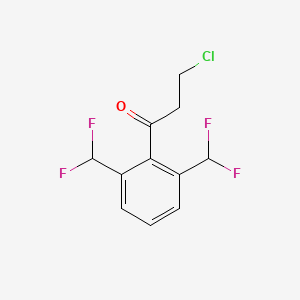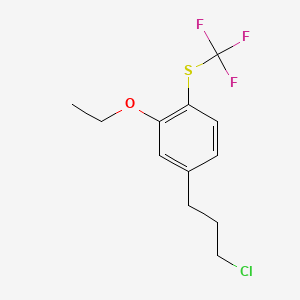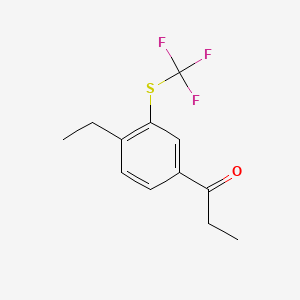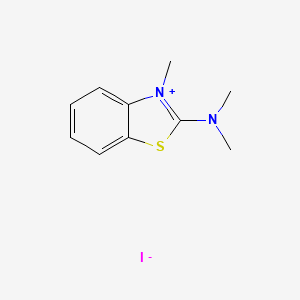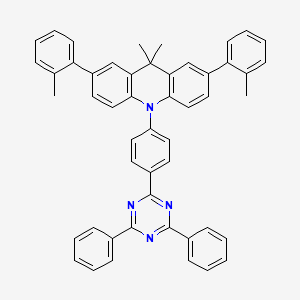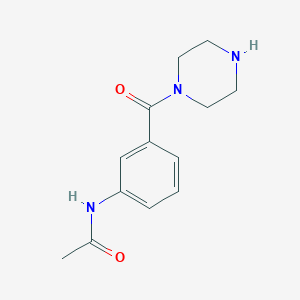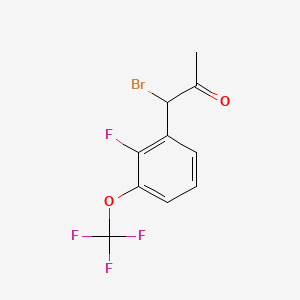![molecular formula C21H17ClF4N4O4 B14054031 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regorafenib hydrate is an oral multi-kinase inhibitor developed by Bayer. It is primarily used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound works by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib hydrate involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. This intermediate is then subjected to further nucleophilic addition to obtain Regorafenib . Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium .
Industrial Production Methods: Industrial production of Regorafenib hydrate focuses on optimizing yield and purity while minimizing costs. The process avoids using column chromatography to isolate intermediates, which reduces reaction requirements and is cost-saving . This optimized route increases the overall yield from 35.0% to 57.0% and purity from 97.0% to 99.8% .
Chemical Reactions Analysis
Types of Reactions: Regorafenib hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium . The conditions for these reactions are carefully controlled to ensure high yield and purity.
Major Products: The major product formed from these reactions is Regorafenib itself, which is then converted into its hydrate form for medical use .
Scientific Research Applications
Regorafenib hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . In chemistry and biology, it serves as a valuable tool for studying kinase inhibition and its effects on tumor growth and angiogenesis . Industrially, it is produced in large quantities for pharmaceutical use .
Mechanism of Action
Regorafenib hydrate exerts its effects by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . Specifically, it targets vascular endothelial growth factor receptors 1-3, KIT, PDGFR-alpha, PDGFR-beta, RET, FGFR1 and 2, TIE2, DDR2, TrkA, Eph2A, and RAF-1 . By inhibiting these kinases, Regorafenib hydrate effectively slows down or stops the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Regorafenib hydrate include Sorafenib, Trifluridine/Tipiracil, and Bevacizumab .
Uniqueness: Regorafenib hydrate is unique due to its broad spectrum of kinase inhibition, which gives it a distinct biochemical profile and pharmacological potency . Unlike Sorafenib, which is structurally related but lacks a fluorine atom, Regorafenib hydrate has broader antiangiogenic properties and more promising antineoplastic activities .
Properties
Molecular Formula |
C21H17ClF4N4O4 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
4-[4-[[3-chloro-4-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate |
InChI |
InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-14(15(22)8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 |
InChI Key |
JPJZGOHCCWOLKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
